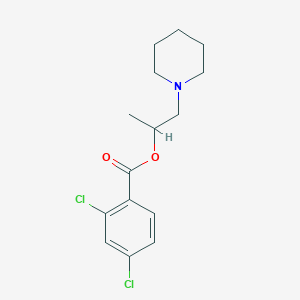
1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate, also known as DPCPX, is a selective adenosine A1 receptor antagonist. It is a widely used compound in scientific research due to its ability to selectively block the adenosine A1 receptor, which plays an important role in regulating various physiological functions in the body.
Mecanismo De Acción
1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate selectively blocks the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the body. Adenosine A1 receptors are involved in the regulation of various physiological functions, such as heart rate, blood pressure, and neurotransmitter release. By blocking the adenosine A1 receptor, 1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate can modulate these physiological functions and provide insights into the role of adenosine A1 receptors in different diseases.
Biochemical and physiological effects:
1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate has been shown to have various biochemical and physiological effects in different studies. For example, in studies related to cardiovascular diseases, 1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate has been found to reduce blood pressure and improve cardiac function. In studies related to the central nervous system, 1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate has been found to reduce anxiety and depression-like behavior in animal models. In studies related to cancer, 1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate has been found to inhibit tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate has several advantages for lab experiments. It is a highly selective antagonist for adenosine A1 receptors, which allows for specific modulation of these receptors without affecting other receptors. It is also a well-established compound with a known synthesis method, which makes it easy to obtain and use in experiments. However, 1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate also has some limitations. It has a short half-life, which requires frequent dosing in animal studies. It is also relatively expensive compared to other compounds, which may limit its use in some studies.
Direcciones Futuras
There are several future directions for 1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate research. One area of interest is the role of adenosine A1 receptors in cancer, as 1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate has shown promising results in inhibiting tumor growth and metastasis. Another area of interest is the role of adenosine A1 receptors in the central nervous system, as 1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate has shown potential in reducing anxiety and depression-like behavior. Additionally, further studies are needed to investigate the safety and efficacy of 1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate in humans, as most studies to date have been conducted in animal models.
Métodos De Síntesis
1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorobenzoic acid with piperidine, followed by the reaction of the resulting product with isopropyl chloroformate. The final product is obtained by purification through column chromatography. This synthesis method has been well established and has been used in many studies to produce high-quality 1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate.
Aplicaciones Científicas De Investigación
1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate has been widely used in scientific research to study the role of adenosine A1 receptors in various physiological functions. It has been used in studies related to cardiovascular diseases, such as hypertension and ischemia-reperfusion injury, as well as in studies related to the central nervous system, such as pain, anxiety, and depression. 1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate has also been used in studies related to cancer, as adenosine A1 receptors have been found to play a role in tumor growth and metastasis.
Propiedades
Nombre del producto |
1-(Piperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate |
|---|---|
Fórmula molecular |
C15H19Cl2NO2 |
Peso molecular |
316.2 g/mol |
Nombre IUPAC |
1-piperidin-1-ylpropan-2-yl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C15H19Cl2NO2/c1-11(10-18-7-3-2-4-8-18)20-15(19)13-6-5-12(16)9-14(13)17/h5-6,9,11H,2-4,7-8,10H2,1H3 |
Clave InChI |
VOXVNRCZYRFDLV-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCCC1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC(CN1CCCCC1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,4-Dimethoxyphenyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257193.png)
![[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-isopropyl-5-methylphenyl ether](/img/structure/B257197.png)
![3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257200.png)
![2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B257203.png)

![6-(3-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257211.png)
![6-(1,3-Benzodioxol-5-yl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257212.png)
![3-methoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B257214.png)



![1-[Benzyl(methyl)amino]propan-2-yl 1-benzofuran-2-carboxylate](/img/structure/B257221.png)
![1-[Benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate](/img/structure/B257222.png)
![2-[Benzyl(methyl)amino]-1-methylethyl 2-furoate](/img/structure/B257223.png)